molecular formula C22H18FN3O2 B11559404 N-(2-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(2-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B11559404
M. Wt: 375.4 g/mol
InChI Key: DDTDQPRKMQXNDX-ZVHZXABRSA-N
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Description

N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields due to their interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • (E)-(4-Fluorophenylimino)methyl)naphthalen-2-ol

Uniqueness

N-(2-{N’-[(E)-(4-Fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of both fluorophenyl and hydrazinecarbonyl groups

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-[[(E)-(4-fluorophenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H18FN3O2/c1-15-6-2-3-7-18(15)21(27)25-20-9-5-4-8-19(20)22(28)26-24-14-16-10-12-17(23)13-11-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+

InChI Key

DDTDQPRKMQXNDX-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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